molecular formula C15H20N2O5 B7785055 4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate CAS No. 924861-84-7

4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate

Cat. No. B7785055
M. Wt: 308.33 g/mol
InChI Key: YFSUDVGUOXITLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate involves the reaction of 4-hydroxy-2-ethoxybenzoic acid with acetic anhydride to form 4-acetoxy-2-ethoxybenzoic acid, which is then reacted with bis(acetylamino)methane to yield the final product.

Starting Materials
4-hydroxy-2-ethoxybenzoic acid, acetic anhydride, bis(acetylamino)methane

Reaction
Step 1: 4-hydroxy-2-ethoxybenzoic acid is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-acetoxy-2-ethoxybenzoic acid., Step 2: Bis(acetylamino)methane is added to the reaction mixture and the resulting mixture is heated under reflux for several hours., Step 3: The reaction mixture is cooled and the product is isolated by filtration and washed with a suitable solvent such as diethyl ether.

properties

IUPAC Name

[4-(diacetamidomethyl)-2-ethoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-5-21-14-8-12(6-7-13(14)22-11(4)20)15(16-9(2)18)17-10(3)19/h6-8,15H,5H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSUDVGUOXITLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(NC(=O)C)NC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181787
Record name Acetamide, N,N′-[[4-(acetyloxy)-3-ethoxyphenyl]methylene]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate

CAS RN

924861-84-7
Record name Acetamide, N,N′-[[4-(acetyloxy)-3-ethoxyphenyl]methylene]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924861-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N′-[[4-(acetyloxy)-3-ethoxyphenyl]methylene]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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